molecular formula C12H11NO2 B8560257 4-[2-(2-Propenyloxy)acetyl]benzonitrile

4-[2-(2-Propenyloxy)acetyl]benzonitrile

Cat. No. B8560257
M. Wt: 201.22 g/mol
InChI Key: ZSMGAIUBZFURTE-UHFFFAOYSA-N
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Patent
US07968581B2

Procedure details

To a solution of 2.7 g of 4-(2-hydroxyacetyl)benzonitrile in allyl bromide (15 mL) is added 10.2 g calcium sulfate and 6.7 g of silver oxide. The mixture is stirred under argon and in the dark for 2 hours. The mixture is diluted with AcOEt, filtered on celite, concentrated and purified on silica gel (ethyl acetate/cyclohexane: 0/100 to 50/50) to give the desired compound.
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=[O:4].S([O-])([O-])(=O)=O.[Ca+2].[CH2:19](Br)[CH:20]=[CH2:21]>CCOC(C)=O.[Ag]=O>[CH2:21]([O:1][CH2:2][C:3]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][CH:6]=1)=[O:4])[CH:20]=[CH2:19] |f:1.2|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OCC(=O)C1=CC=C(C#N)C=C1
Name
Quantity
10.2 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Ca+2]
Name
Quantity
15 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
6.7 g
Type
catalyst
Smiles
[Ag]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred under argon and in the dark for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered on celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on silica gel (ethyl acetate/cyclohexane: 0/100 to 50/50)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OCC(=O)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.